Thermal Stability Advantage: Boiling Point Elevation Over Simpler Aryl Sulfones
Phenyl alpha-phenylstyryl sulfone exhibits a boiling point of 542 °C at 760 mmHg, representing a substantial thermal stability margin over its closest structural comparators. This value exceeds the boiling point of phenyl trans-styryl sulfone (438.2 °C) by approximately 104 °C and exceeds that of diphenyl sulfone (379 °C) by approximately 163 °C . The density of 1.207 g/cm³ and flash point of 347.5 °C further define its thermal operating envelope . The enhanced thermal endurance is attributed to the extended biphenyl-vinyl-sulfone conjugation and higher molecular weight (320.41 vs. 244.31 for phenyl trans-styryl sulfone vs. 218.28 for diphenyl sulfone), making this compound the preferred candidate when reaction or processing conditions exceed the thermal limits of simpler sulfone building blocks.
| Evidence Dimension | Boiling point (thermal stability ceiling) at 760 mmHg |
|---|---|
| Target Compound Data | 542 °C (CAS 30166-77-9; C20H16O2S; MW 320.41) |
| Comparator Or Baseline | Phenyl trans-styryl sulfone: 438.2 °C (CAS 16212-06-9; C14H12O2S; MW 244.31); Diphenyl sulfone: 379 °C (CAS 127-63-9; C12H10O2S; MW 218.28) |
| Quantified Difference | +104 °C vs. phenyl trans-styryl sulfone; +163 °C vs. diphenyl sulfone |
| Conditions | Predicted/measured boiling point at 760 mmHg atmospheric pressure; data from molbase.com (phenyl trans-styryl sulfone), ptable.com (diphenyl sulfone), and chemsrc.com (target compound) |
Why This Matters
A boiling-point margin exceeding 100 °C above simpler sulfones directly expands the permissible temperature range for high-temperature organic synthesis, polymer processing, and heat-transfer fluid applications where thermal degradation of the sulfone component would otherwise limit process design.
